NK-3 Receptor Binding Affinity: Pyridin-3-amine vs. Phenyl and Pyrazin-2-amine Analogs
Patent Example compounds from the [1,2,4]triazolo[4,3-a]pyrazine NK-3 antagonist series illustrate that the N-(pyridin-3-ylmethyl)amine substituent confers a distinct binding profile relative to close analogs. Compounds bearing a pyridin-3-amine moiety (such as the target compound) are explicitly claimed for their NK-3 receptor antagonist activity, whereas structurally divergent analogs with pyrazin-2-amine or unsubstituted phenyl groups showed significantly weaker displacement of radioligand in competition binding assays [1]. This SAR trend positions the specific pyridin-3-amine substitution as a critical pharmacophoric element for on-target potency within this scaffold.
| Evidence Dimension | NK-3 receptor competitive binding (class-level SAR trend) |
|---|---|
| Target Compound Data | Not explicitly disclosed in public domain; claimed as an active NK-3 antagonist in patent family [1] |
| Comparator Or Baseline | Pyrazin-2-amine and unsubstituted phenyl analogs: observed to have reduced displacement activity |
| Quantified Difference | Exact Ki/IC50 values for the target compound are not publicly available; patent SAR indicates the pyridin-3-amine group is essential for maintaining sub-micromolar binding |
| Conditions | In vitro radioligand binding assay using recombinant human NK-3 receptor (patent family WO2014162014A1 / US9422299) |
Why This Matters
For scientists sourcing a tool compound to interrogate NK-3 receptor pharmacology, the pyridin-3-amine substitution is the key determinant of target engagement, and substituting a generic analog lacking this moiety would likely yield a false negative in functional assays.
- [1] US Patent 9,422,299 B2. Substituted [1,2,4]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists. Issued August 23, 2016. Assignee: Ogeda SA. View Source
